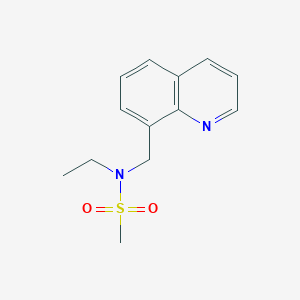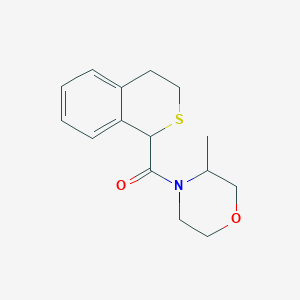![molecular formula C12H9BrN4 B7591817 3-[2-(2-Bromoprop-2-enyl)-1,2,4-triazol-3-yl]benzonitrile](/img/structure/B7591817.png)
3-[2-(2-Bromoprop-2-enyl)-1,2,4-triazol-3-yl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(2-Bromoprop-2-enyl)-1,2,4-triazol-3-yl]benzonitrile, also known as BPTN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BPTN is a triazole-based compound that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 3-[2-(2-Bromoprop-2-enyl)-1,2,4-triazol-3-yl]benzonitrile is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. This compound has also been shown to inhibit the growth of fungi by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and fungi. This compound has also been shown to have low toxicity in vitro. However, further studies are needed to determine the toxicity of this compound in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-[2-(2-Bromoprop-2-enyl)-1,2,4-triazol-3-yl]benzonitrile is its potential use as a building block for the synthesis of new materials. This compound has also shown promising results as a potential antifungal and anticancer agent. However, the limitations of this compound include its low solubility in water, which makes it difficult to study in vivo. Further studies are needed to determine the toxicity of this compound in vivo.
Direcciones Futuras
There are several future directions for the study of 3-[2-(2-Bromoprop-2-enyl)-1,2,4-triazol-3-yl]benzonitrile. One of the future directions is the study of this compound as a potential antifungal and anticancer agent. Further studies are needed to determine the toxicity of this compound in vivo. Another future direction is the study of this compound as a building block for the synthesis of new materials. This compound can be used as a ligand for the synthesis of new catalysts. Further studies are needed to determine the potential applications of this compound in catalysis.
Métodos De Síntesis
The synthesis of 3-[2-(2-Bromoprop-2-enyl)-1,2,4-triazol-3-yl]benzonitrile has been achieved using several methods, including the reaction of 2-bromoprop-2-enylamine with 3-(4-cyanophenyl)-4,5-dihydro-1H-1,2,4-triazole in the presence of a base. Another method involves the reaction of 2-bromoprop-2-enylamine with 3-(4-cyanophenyl)-1,2,4-oxadiazole, followed by the cyclization of the resulting compound with hydrazine hydrate. The synthesis of this compound has also been achieved using microwave irradiation and ultrasound-assisted methods.
Aplicaciones Científicas De Investigación
3-[2-(2-Bromoprop-2-enyl)-1,2,4-triazol-3-yl]benzonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has shown promising results as a potential antifungal agent. It has also been studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, this compound has been studied for its potential use as a building block for the synthesis of new materials. In catalysis, this compound has been used as a ligand for the synthesis of new catalysts.
Propiedades
IUPAC Name |
3-[2-(2-bromoprop-2-enyl)-1,2,4-triazol-3-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN4/c1-9(13)7-17-12(15-8-16-17)11-4-2-3-10(5-11)6-14/h2-5,8H,1,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWIUBWMEIWUQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1C(=NC=N1)C2=CC=CC(=C2)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-[(2-Propan-2-yl-1,3-thiazol-4-yl)methoxy]phenoxy]propanamide](/img/structure/B7591760.png)
![2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline](/img/structure/B7591762.png)

![[(2R)-1-(5-bromopyridin-2-yl)pyrrolidin-2-yl]methanol](/img/structure/B7591776.png)
![N-[3-[(4-methylpyrazol-1-yl)methyl]phenyl]acetamide](/img/structure/B7591784.png)
![[(2R)-1-(2-methylquinolin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B7591792.png)
![N,N-dimethyl-3-[(4-methylpyrazol-1-yl)methyl]benzenesulfonamide](/img/structure/B7591794.png)
![2-[(3,4-Dichlorophenyl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7591803.png)
![2-[(4-Methylpyrazol-1-yl)methyl]-5-propan-2-yl-1,3-oxazole](/img/structure/B7591813.png)
![4,5-Dimethyl-3-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)methyl]-1,3-thiazol-2-one](/img/structure/B7591822.png)
![4,5-Dimethyl-3-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazol-2-one](/img/structure/B7591826.png)
![5-(3-Chlorophenyl)-2-[(4-methylpyrazol-1-yl)methyl]-1,3-oxazole](/img/structure/B7591829.png)